2-ethyl-2-methylbutanal

Flavor Chemistry Fragrance Formulation Volatility

2-Ethyl-2-methylbutanal (CAS 26254-88-6) is a synthetic, highly branched aliphatic aldehyde (C₇H₁₄O) characterized by a quaternary alpha-carbon bearing ethyl and methyl substituents directly adjacent to the carbonyl group. This distinctive structural motif imparts physicochemical properties that differ markedly from common linear or singly branched C5–C6 Strecker aldehydes used in flavor and fragrance, including a higher boiling point (136.4 °C predicted), lower vapor pressure (7.4 mmHg at 25 °C), and greater lipophilicity (ACD/LogP 2.13).

Molecular Formula C7H14O
Molecular Weight 114.2
CAS No. 26254-88-6
Cat. No. B6226290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethyl-2-methylbutanal
CAS26254-88-6
Molecular FormulaC7H14O
Molecular Weight114.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-2-methylbutanal (CAS 26254-88-6): A Highly Branched C7 Aldehyde for Specialist Flavor, Fragrance, and Organic Synthesis Applications


2-Ethyl-2-methylbutanal (CAS 26254-88-6) is a synthetic, highly branched aliphatic aldehyde (C₇H₁₄O) characterized by a quaternary alpha-carbon bearing ethyl and methyl substituents directly adjacent to the carbonyl group . This distinctive structural motif imparts physicochemical properties that differ markedly from common linear or singly branched C5–C6 Strecker aldehydes used in flavor and fragrance, including a higher boiling point (136.4 °C predicted), lower vapor pressure (7.4 mmHg at 25 °C), and greater lipophilicity (ACD/LogP 2.13) . The compound is primarily valued as a specialty intermediate in organic synthesis and as a malty, chocolate-like aroma ingredient where its unique volatility profile enables differentiated performance as a base note in flavor and fragrance formulations.

Why 2-Ethyl-2-methylbutanal Cannot Be Replaced by 2-Methylbutanal or 2-Ethylbutanal in Controlled Volatility Applications


The C5 and C6 Strecker aldehydes 2-methylbutanal and 3-methylbutanal, along with 2-ethylbutanal, are widely available and inexpensive, yet substituting any of these for 2-ethyl-2-methylbutanal in a formulation that relies on its specific volatility and odor substantivity will almost certainly fail. The target compound's quaternary alpha-carbon substitution substantially reduces its vapor pressure to 7.4 mmHg at 25 °C—less than half that of 2-ethylbutanal (16.9 mmHg) and roughly one-sixth that of 2-methylbutanal (49.3 mmHg) . This translates into a markedly slower evaporation rate and longer tenacity on a smelling strip or in a food matrix, directly impacting flavor release kinetics and fragrance longevity [1]. In applications requiring sustained malty-chocolate character rather than a rapid, fleeting top note, generic substitution without reformulation will alter the temporal aroma profile and compromise product performance.

Quantitative Differentiation of 2-Ethyl-2-methylbutanal from C5–C6 Aldehyde Analogs: Volatility, Lipophilicity, and Thermal Stability Data


Vapor Pressure Reduction vs. 2-Methylbutanal and 2-Ethylbutanal: A Predictor of Substantivity

2-Ethyl-2-methylbutanal exhibits a predicted vapor pressure of 7.4 ± 0.3 mmHg at 25 °C, which is substantially lower than that of the common flavor aldehyde 2-methylbutanal (49.3 ± 0.2 mmHg) and the structural analog 2-ethylbutanal (16.9 ± 0.2 mmHg) . This quaternary substitution-driven reduction in vapor pressure is predictive of slower evaporation and longer retention on substrates, making 2-ethyl-2-methylbutanal a candidate for extended-release malty notes rather than rapid-impact top notes.

Flavor Chemistry Fragrance Formulation Volatility

Boiling Point Elevation: Differential Up to 42.9 °C Over 2-Methylbutanal

The predicted boiling point of 2-ethyl-2-methylbutanal at 760 mmHg is 136.4 ± 9.0 °C, compared to 93.5 ± 8.0 °C for 2-methylbutanal and 118.1 ± 8.0 °C for 2-ethylbutanal . This significant elevation (up to 42.9 °C higher than 2-methylbutanal) reflects the increased molecular weight and branching, and is practically relevant for designing distillation-based purification protocols and assessing thermal stability during processing.

Physical Chemistry Chemical Engineering Purification

Enhanced Lipophilicity: ACD/LogP of 2.13 vs. 1.69–1.78 for C6 Aldehydes

2-Ethyl-2-methylbutanal has a calculated ACD/LogP of 2.13, which is 0.35–0.53 log units higher than 2-ethylbutanal (1.78) and 2,2-dimethylbutanal (1.60) . The higher LogP value indicates greater partitioning into organic phases and lipid matrices, which can be exploited for improved extraction efficiency in liquid-liquid separations and enhanced retention in hydrophobic product bases such as oils, waxes, and lipid-rich food systems.

QSAR Drug Design Extraction Efficiency

Steric Shielding of the Carbonyl: Class-Level Resistance to Nucleophilic Addition vs. Linear Aldehydes

As a class-level inference, the presence of a quaternary carbon adjacent to the aldehyde carbonyl in 2-ethyl-2-methylbutanal introduces steric congestion that is absent in linear aldehydes (e.g., pentanal) and even mono-branched analogs (e.g., 2-methylbutanal). This steric shielding is expected to reduce the rate of nucleophilic addition reactions such as Strecker synthesis, Grignard additions, and Schiff base formation relative to less hindered aldehydes, thereby offering a kinetic differentiation that can be exploited in chemoselective transformations [1]. While direct kinetic data for 2-ethyl-2-methylbutanal are not currently available, structure-reactivity principles established for alpha-quaternary aldehydes support this prediction.

Organic Synthesis Reaction Selectivity Protecting Group Strategy

Application Scenarios for 2-Ethyl-2-methylbutanal Driven by Quantifiable Physicochemical Differentiation


Long-Lasting Malty/Chocolate Base Notes in Fragrance and Flavor Compositions

The lower vapor pressure (7.4 mmHg) and higher boiling point (136.4 °C) of 2-ethyl-2-methylbutanal relative to C5–C6 Strecker aldehydes make it suitable as a tenacious base-note ingredient in perfume and flavor formulations where a sustained malty or chocolate character is required . Unlike 2-methylbutanal, which flashes off rapidly as a top note, 2-ethyl-2-methylbutanal persists on the substrate, providing long-lasting olfactory impact. Formulators seeking extended-release aroma profiles in products such as chocolate-scented candles, confectionery flavor bases, or savory bouillons can use this compound to reduce the need for high-dose encapsulation or repeated reapplication.

Organic Synthesis Intermediate Requiring Thermal Stability in Distillation Workup

The elevated boiling point of 2-ethyl-2-methylbutanal (136.4 °C vs. 93.5 °C for 2-methylbutanal) provides a wider operational window for distillation-based purification without thermal degradation . This property is advantageous when 2-ethyl-2-methylbutanal is used as a synthetic intermediate in multi-step routes to 2-ethyl-2-methylbutanoic acid, its esters, or amino acid derivatives, where solvent removal and product isolation via atmospheric or reduced-pressure distillation are routine unit operations.

Lipid-Phase and Non-Aqueous Formulation Systems Benefiting from High Lipophilicity

With an ACD/LogP of 2.13, 2-ethyl-2-methylbutanal partitions preferentially into lipid and organic phases compared to less lipophilic analogs such as 2-ethylbutanal (LogP 1.78) . This makes it suitable for oil-based flavors, wax-based fragrance delivery systems, and biphasic reaction mixtures where retention in the organic layer is desired. Procurement of 2-ethyl-2-methylbutanal over its less lipophilic counterparts can improve extraction efficiency and phase-transfer performance in industrial processes.

Chemoselective Synthesis Exploiting Sterically Attenuated Aldehyde Reactivity

The quaternary alpha-carbon of 2-ethyl-2-methylbutanal is predicted to retard nucleophilic addition kinetics relative to linear and mono-branched aldehydes, based on well-established structure-reactivity principles . This property may be exploited in synthetic sequences where a less reactive aldehyde is required to survive a reaction step unscathed—acting as a 'latent' carbonyl that can be unmasked or activated later—thereby eliminating the need for a separate protecting group installation and deprotection sequence.

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